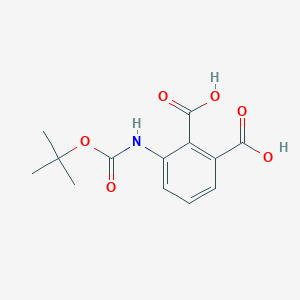

Boc-3-aminobenzene-1,2-dicarboxylic acid

説明

Boc-3-aminobenzene-1,2-dicarboxylic acid is a biochemical used for proteomics research . It has a molecular formula of C13H15NO6 and a molecular weight of 281.26 .

Synthesis Analysis

The synthesis of Boc-3-aminobenzene-1,2-dicarboxylic acid can be achieved from Di-tert-butyl dicarbonate and 3-Aminobenzoic acid .Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 20 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), 1 (thio-) carbamate (aromatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis

Boc-3-aminobenzene-1,2-dicarboxylic acid is a brown powder . It has a molecular weight of 281.26 and a molecular formula of C13H15NO6 .科学的研究の応用

Molecular Packing and Properties of Polymers

Researchers have synthesized novel random poly(benzoxazole-benzimidazole-imide) copolymers, utilizing derivatives that resemble Boc-3-aminobenzene-1,2-dicarboxylic acid. These copolymers exhibit exceptional mechanical and thermal properties due to improved regularity in interchain packing and enhanced hydrogen bonding. This advancement demonstrates the compound's potential in developing materials with high tensile strength and low water absorption, suitable for applications requiring durable and stable polymeric materials (Zhuang, Liu, & Gu, 2012).

Synthesis and Application in Peptide Mimetics

The efficient synthesis of enantiopure pyrrolizidinone amino acids, utilizing derivatives akin to Boc-3-aminobenzene-1,2-dicarboxylic acid, has been achieved. This synthesis enables the exploration of conformation-activity relationships in biologically active peptides, highlighting the compound's role in producing rigid dipeptide surrogates for medicinal chemistry applications (Dietrich & Lubell, 2003).

Development of Supramolecular Gels

A study presents the synthesis of simple organic salts derived from tert-butoxycarbonyl (Boc)-protected L-amino acids, leading to the creation of non-polymeric supramolecular gels with outstanding load-bearing, moldable, and self-healing properties. These findings indicate the utility of Boc-3-aminobenzene-1,2-dicarboxylic acid derivatives in designing materials that can bear stress, potentially useful in various industrial and biomedical applications (Sahoo, Sankolli, Lee, Raghavan, & Dastidar, 2012).

Fluorescent Sensors for Environmental Monitoring

Innovative fluorescent sensors for the selective and sensitive detection of mercury ions in environmental water have been developed using boronic acid-functionalized MoS2 quantum dots synthesized via aminoacylation reactions with compounds resembling Boc-3-aminobenzene-1,2-dicarboxylic acid. This application underscores the potential of such compounds in environmental monitoring and safety, offering a fast, sensitive, and selective method for detecting hazardous substances in water sources (Guo, Huang, Wei, Zeng, & Wang, 2020).

特性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-8-6-4-5-7(10(15)16)9(8)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTGKHDIUBIWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-aminobenzene-1,2-dicarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

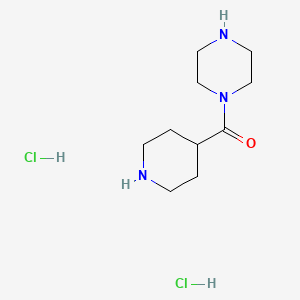

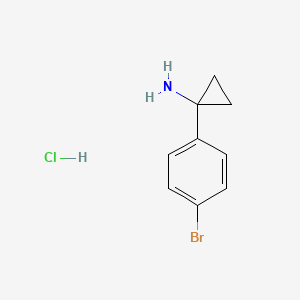

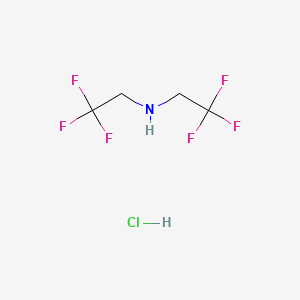

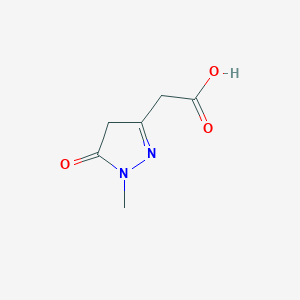

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)

![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1521563.png)